molecular formula C13H17F3N2O B12615211 4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine CAS No. 919112-71-3

4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine

Cat. No.: B12615211
CAS No.: 919112-71-3
M. Wt: 274.28 g/mol
InChI Key: NOOCDTAFJMJFLZ-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine typically involves the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to the phenyl ring. Common methods include nucleophilic substitution reactions using trifluoromethoxy reagents.

    Coupling with Piperidine: The trifluoromethoxyphenyl intermediate is then coupled with piperidine through a series of reactions, such as reductive amination or nucleophilic substitution, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the phenyl ring or piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine is unique due to its specific combination of a piperidine ring and a trifluoromethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

919112-71-3

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

4-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)19-11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12/h1-3,8,18H,4-7,9,17H2

InChI Key

NOOCDTAFJMJFLZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

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